molecular formula C39H56Cl2P2Ru B6308553 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride CAS No. 894423-99-5

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride

Cat. No.: B6308553
CAS No.: 894423-99-5
M. Wt: 758.8 g/mol
InChI Key: CCCYSKLUNSOBHP-UHFFFAOYSA-L
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Description

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is a ruthenium-based compound widely recognized for its role as a metathesis catalyst. This compound exhibits high selectivity and improved resistance to air, moisture, and heat, making it a valuable tool in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride typically involves the reaction of 3-phenyl-1H-inden-1-ylidene with bis(i-butylphobane)ruthenium(II) dichloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as dichloromethane and requires careful monitoring of temperature and reaction time .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction parameters and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is primarily used in metathesis reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include alkenes, alkynes, and various solvents such as dichloromethane and toluene. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst .

Major Products: The major products formed from these reactions depend on the specific type of metathesis reaction being performed. For example, ring-closing metathesis can produce cyclic alkenes, while cross metathesis can yield a variety of substituted alkenes .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride offers improved air, moisture, and heat resistance, making it more suitable for a broader range of applications. Its high selectivity and efficiency in metathesis reactions also set it apart from other catalysts .

Properties

IUPAC Name

dichloro-(3-phenylinden-1-ylidene)ruthenium;9-(2-methylpropyl)-9-phosphabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10.2C12H23P.2ClH.Ru/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;2*1-10(2)9-13-11-5-3-6-12(13)8-4-7-11;;;/h1-9,11H;2*10-12H,3-9H2,1-2H3;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCYSKLUNSOBHP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP1C2CCCC1CCC2.CC(C)CP1C2CCCC1CCC2.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56Cl2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride
Reactant of Route 2
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride
Reactant of Route 3
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride
Reactant of Route 4
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride
Reactant of Route 5
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride
Reactant of Route 6
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride

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